![molecular formula C10H8N2O3 B3112559 6-Methyl-8-nitroquinolin-4-ol CAS No. 190139-69-6](/img/structure/B3112559.png)
6-Methyl-8-nitroquinolin-4-ol
Overview
Description
6-Methyl-8-nitroquinolin-4-ol, also known as MNQ, is an organic compound and a nitro-heterocyclic aromatic. It is a yellow-orange solid that is soluble in organic solvents. MNQ has a wide range of applications in the fields of organic synthesis, medicine, and materials science. Its unique properties make it an attractive material for scientific research and development.
Scientific Research Applications
6-Methyl-8-nitroquinolin-4-ol has been used in a variety of scientific research applications. It has been employed as a reagent in organic synthesis, as a fluorescent label in biological assays, and as a photosensitizer in photodynamic therapy. Its unique properties make it an attractive material for scientific research and development.
Mechanism of Action
6-Methyl-8-nitroquinolin-4-ol has several mechanisms of action. It acts as a photosensitizer, absorbing light and generating reactive oxygen species (ROS) that can damage cells and DNA. It can also act as a fluorescent label, emitting light when exposed to certain wavelengths of light. In addition, 6-Methyl-8-nitroquinolin-4-ol has been shown to act as an inhibitor of certain enzymes, including cytochrome P450 and monoamine oxidase.
Biochemical and Physiological Effects
6-Methyl-8-nitroquinolin-4-ol has been shown to have a variety of biochemical and physiological effects. In vitro, it has been shown to induce DNA damage and cell death. In animal models, 6-Methyl-8-nitroquinolin-4-ol has been shown to cause oxidative stress and inflammation. In humans, 6-Methyl-8-nitroquinolin-4-ol has been shown to cause skin irritation and eye irritation.
Advantages and Limitations for Lab Experiments
6-Methyl-8-nitroquinolin-4-ol has several advantages and limitations for laboratory experiments. It is relatively inexpensive and can be synthesized in a variety of ways. It is also relatively stable and can be stored for long periods of time. However, 6-Methyl-8-nitroquinolin-4-ol can be toxic to humans and animals and should be handled with caution. In addition, 6-Methyl-8-nitroquinolin-4-ol is a photosensitizer and can be degraded by light, so it should be used in a dark environment.
Future Directions
The potential applications of 6-Methyl-8-nitroquinolin-4-ol are vast and varied. In the future, 6-Methyl-8-nitroquinolin-4-ol could be used as a photosensitizer in photodynamic therapy and as a fluorescent label in biological assays. It could also be used in the synthesis of novel compounds, such as drugs and materials. In addition, 6-Methyl-8-nitroquinolin-4-ol could be used in the development of new diagnostic tests and therapies. Finally, 6-Methyl-8-nitroquinolin-4-ol could be used to study the mechanisms of various biological processes, such as enzyme inhibition and oxidative stress.
properties
IUPAC Name |
6-methyl-8-nitro-1H-quinolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-6-4-7-9(13)2-3-11-10(7)8(5-6)12(14)15/h2-5H,1H3,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDGOGSHIBYGND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)[N+](=O)[O-])NC=CC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-8-nitroquinolin-4-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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